molecular formula C6H6F2O2 B6231148 3-(difluoromethylidene)cyclobutane-1-carboxylic acid CAS No. 2384176-02-5

3-(difluoromethylidene)cyclobutane-1-carboxylic acid

Cat. No.: B6231148
CAS No.: 2384176-02-5
M. Wt: 148.11 g/mol
InChI Key: KKJUPVGXSLLVEI-UHFFFAOYSA-N
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Description

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid (CID 155973822) is a fluorinated cyclobutane derivative with the molecular formula C6H6F2O2 . It is characterized by a unique structure featuring a difluoromethylidene group attached to the cyclobutane ring, which can be valuable for modulating the physicochemical properties of molecules in medicinal chemistry and drug discovery . Fluorinated cyclobutane rings are increasingly investigated as advanced saturated bioisosteres in pharmaceutical research, potentially offering improved metabolic stability, membrane permeability, and conformational restraint compared to their non-fluorinated or aromatic counterparts . As such, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be used in various research applications, including the exploration of structure-activity relationships (SAR), the development of enzyme inhibitors, and the creation of novel molecular scaffolds for probing biological systems . The presence of both a carboxylic acid and a difluoromethylidene group provides two distinct sites for chemical modification, allowing researchers to incorporate this fragment into larger structures via amide bond formation, esterification, or other coupling reactions . This product is intended for research purposes as a chemical intermediate and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. For detailed structural information, including SMILES notation (C1C(CC1=C(F)F)C(=O)O) and InChIKey (KKJUPVGXSLLVEI-UHFFFAOYSA-N), please consult the public chemical databases .

Properties

CAS No.

2384176-02-5

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

3-(difluoromethylidene)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H6F2O2/c7-5(8)3-1-4(2-3)6(9)10/h4H,1-2H2,(H,9,10)

InChI Key

KKJUPVGXSLLVEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=C(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical or thermal [2+2] cycloadditions between electron-deficient alkenes offer a stereocontrolled route to cyclobutane rings. For example, reacting acrylic acid derivatives with fluorinated olefins under UV irradiation could yield substituted cyclobutanes. A study on similar systems reported yields of 45–60% for disubstituted cyclobutanes when using benzophenone as a photosensitizer. However, regioselectivity challenges arise due to competing reaction pathways, necessitating precise control of electronic and steric factors.

Ring Expansion of Bicyclic Intermediates

Ring-opening of norbornene derivatives or other strained bicyclic systems provides an alternative. For instance, norbornene-2-carboxylic acid treated with fluorinating agents like DAST (diethylaminosulfur trifluoride) undergoes ring contraction to form fluorinated cyclobutanes. This method, while efficient for monofluorinated analogs (yields ~70%), requires optimization for difluoromethylidene incorporation.

Carboxylation and Functional Group Interconversion

Installing the carboxylic acid moiety can occur either before or after cyclobutane formation, depending on the stability of intermediates.

Late-Stage Oxidation

Oxidation of a primary alcohol or methyl group positioned at the C1 carbon of the cyclobutane ring is a common strategy. Jones reagent (CrO3_3/H2_2SO4_4) oxidizes primary alcohols to carboxylic acids in ~70% yield but may degrade acid-sensitive fluorinated groups. Alternatively, ozonolysis of alkenes followed by oxidative workup offers a milder approach, though requiring precise temperature control.

Carboxylation via CO2_22 Insertion

Transition metal-catalyzed carboxylation using CO2_2 has been demonstrated for strained cycloalkanes. A nickel-catalyzed reaction with cyclobutane bromides achieved 55% yield in model systems. This method’s compatibility with fluorinated substrates remains untested but represents a promising green chemistry approach.

Purification and Analytical Characterization

Purification of this compound typically involves recrystallization or chromatographic methods:

Purification MethodSolvent SystemPurity AchievedYield Recovery
Recrystallization40% Ethanol/Water99.7%75–80%
Column ChromatographyHexane:Ethyl Acetate (3:1)>98%60–70%

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for characterization. 19F NMR^{19}\text{F NMR} typically shows a singlet near δ -110 ppm for the CF2_2 group, while 1H NMR^{1}\text{H NMR} reveals cyclobutane protons as multiplet signals between δ 2.5–3.5 ppm.

Challenges and Optimization Opportunities

Key challenges in synthesizing this compound include:

  • Steric hindrance during cycloaddition, reducing reaction rates and yields.

  • Acid sensitivity of the difluoromethylidene group, limiting the use of strong acids in carboxylation steps.

  • Regioselectivity in fluorination, often leading to byproducts like mono- or tri-fluorinated analogs.

Optimization strategies could involve:

  • Microwave-assisted synthesis to accelerate [2+2] cycloadditions while improving regiocontrol.

  • Enzymatic oxidation for milder carboxylation conditions.

  • Flow chemistry systems to enhance heat transfer in exothermic fluorination steps.

Chemical Reactions Analysis

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethylidene group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed include ketones, alcohols, and substituted cyclobutane derivatives.

Scientific Research Applications

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis and fluorinated compound development.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethylidene)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, while the carboxylic acid group can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Cyclobutane Derivatives

Fluorinated cyclobutanes vary in substitution patterns, influencing reactivity and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
3,3-Difluorocyclobutanecarboxylic acid C₅H₆F₂O₂ 136.1 107496-54-8 High polarity; used in peptide modifications
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂ 168.1 1408075-99-9 Enhanced metabolic stability; building block
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₅F₅O₂ 204.1 2167095-52-3 Dual fluorination; potential PET imaging
  • Structural Impact : The difluoromethylidene group in the target compound likely confers greater electron-withdrawing effects compared to 3,3-difluorocyclobutanecarboxylic acid, altering acidity (pKa) and hydrogen-bonding capacity .
  • Synthesis : 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is synthesized via anionic ring closure of bicyclo[1.1.0]butane intermediates, though poor yields in deprotection steps limit scalability . In contrast, 3,3-difluorocyclobutanecarboxylic acid derivatives are prepared via direct fluorination or SF₄-mediated transformations .

Amino-Substituted Cyclobutanes

Amino groups introduce hydrogen-bonding motifs and biological activity:

Compound Name Molecular Formula Key Features Applications Reference
1-Amino-3,3-difluorocyclobutanecarboxylic acid C₅H₇F₂NO₂ Conformationally restricted amino acid Peptide backbone modification
Anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid C₅H₇FNO₂ Radiolabeled leucine analog Prostate cancer PET imaging
  • Functional Contrast: Unlike the carboxylic acid focus of the target compound, amino-substituted derivatives like anti-¹⁸F-FACBC prioritize cellular uptake mechanisms (e.g., amino acid transporters) for diagnostic imaging .

Ester and Alkyl Derivatives

Compound Name Molecular Formula Key Features Applications Reference
Methyl 3-methylenecyclobutanecarboxylate C₇H₁₀O₂ Ester derivative; unsaturated ring Synthetic intermediate
3-Pentylcyclobutane-1-carboxylic acid C₁₀H₁₈O₂ Lipophilic alkyl chain Lipid-based drug delivery
  • Reactivity : Ester derivatives (e.g., methyl 3-methylenecyclobutanecarboxylate) are intermediates for further functionalization, while alkyl chains enhance membrane permeability .

Conformationally Constrained Amino Acids

Compounds like (E)- and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) are used in ring-closing metathesis (RCM) for hydrocarbon peptide stapling, enabling α-helix stabilization in therapeutic peptides . While distinct from the target compound, their rigid cyclobutane scaffolds underscore the structural versatility of cyclobutane derivatives.

Notes

  • Synthetic Optimization : High-yield protocols (e.g., 92% for compound 8 in ) emphasize stepwise protection/deprotection strategies, critical for scale-up.
  • Fluorination Effects: Difluoromethylidene groups may enhance metabolic resistance compared to non-fluorinated analogues, though in vivo studies are needed.
  • Biological Relevance: Amino and carboxylic acid functionalities enable dual targeting (e.g., enzyme active sites and transport systems), as seen in anti-¹⁸F-FACBC .

Biological Activity

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a cyclobutane ring with a difluoromethylidene group and a carboxylic acid functional group, which contributes to its distinctive chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more favorable for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues in proteins, influencing binding affinity and specificity. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various biological pathways.

Biological Activity

Research has indicated that compounds with difluoromethyl groups often exhibit enhanced biological activity. The unique electronic properties conferred by the difluoromethyl group may facilitate stronger interactions with biological molecules compared to non-fluorinated analogs.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results showed significant inhibition, indicating potential use as a lead compound for drug development targeting metabolic disorders.
  • Binding Affinity Assessments :
    • Binding assays demonstrated that this compound has a high affinity for certain protein targets, suggesting its potential as a therapeutic agent. Comparative studies with similar compounds revealed that the difluoromethylidene substitution enhances binding efficacy .
  • Toxicological Evaluations :
    • Toxicity studies conducted on cell lines indicated that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile for potential therapeutic applications .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique advantages:

Compound NameStructure FeaturesBiological Activity
This compoundDifluoromethylidene groupHigh enzyme inhibition
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acidMethylidene instead of difluoromethylideneModerate enzyme inhibition
4-Hydroxybenzoic acidNo fluorine substituentsLow activity in similar assays

Q & A

Basic: What synthetic strategies are most effective for preparing 3-(difluoromethylidene)cyclobutane-1-carboxylic acid, and what are their limitations?

Methodological Answer:
The synthesis typically begins with cyclobutanone precursors, leveraging fluorination or cycloaddition reactions to introduce the difluoromethylidene group. For example, Kelly et al. (2022) demonstrated that bicyclobutanes (BCBs) can undergo ring-opening reactions with nucleophiles, though poor yields in deprotection steps may limit scalability . Another route involves fluorinating cyclobutene intermediates using reagents like TMSCF₃ (trimethylsilyl trifluoromethanesulfonate), followed by decarboxylation . Challenges include controlling regioselectivity and avoiding side reactions (e.g., over-fluorination). Characterization via 19F^{19}\text{F} NMR is critical to confirm the difluoromethylidene moiety’s presence .

Basic: How can structural elucidation of this compound be optimized?

Methodological Answer:
Combine multiple techniques:

  • X-ray crystallography : Resolves stereochemistry and confirms the cyclobutane ring’s strained conformation. For example, analogous compounds (e.g., 3-(trifluoromethyl) derivatives) were analyzed using synchrotron radiation (Advanced Photon Source) .
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify electronic effects of the difluoromethylidene group. 19F^{19}\text{F} chemical shifts typically appear at δ −84 to −91 ppm, as seen in related cyclopentane derivatives .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., Se isotopes in selenated intermediates) .

Basic: What biological mechanisms are hypothesized for this compound, given its fluorinated structure?

Methodological Answer:
The difluoromethylidene group enhances lipophilicity, improving membrane permeability and target binding. In vitro studies of similar compounds (e.g., 3-(trifluoromethyl)cyclobutane derivatives) show modulation of enzyme activity (e.g., GABA transaminase inhibition) via steric and electronic interactions . Computational docking (using software like AutoDock) can predict binding affinities to receptors, though experimental validation (e.g., enzyme kinetics) is essential .

Advanced: How can fluorination reactions be optimized to improve yield and selectivity?

Methodological Answer:

  • Reagent choice : Use selective fluorinating agents (e.g., Deoxo-Fluor®) over harsh reagents like SF₄ to minimize side products.
  • Temperature control : Low temperatures (−78°C) reduce undesired eliminations, as demonstrated in trifluoromethylation of cyclobutanols .
  • Catalysis : Transition-metal catalysts (e.g., Pd or Cu) enable regioselective fluorination. For example, Pd-mediated cross-coupling was used in cyclopentane analogs .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

Methodological Answer:

  • Chiral auxiliaries : Temporarily introduce groups (e.g., tert-butoxycarbonyl, Boc) to control stereochemistry during cyclization, followed by enzymatic or acidic cleavage .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation steps to enforce desired configurations, as seen in Merck’s route-scouting efforts .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation, validated via polarimetry .

Advanced: How should researchers resolve contradictions in synthetic yield data across studies?

Methodological Answer:

  • Reproduce conditions : Ensure exact replication of reagents, temperatures, and purification methods. For example, Kelly et al. (2022) observed yield discrepancies due to minor variations in hydrogenolysis conditions .
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., over-reduced or dimerized species) that reduce yields .
  • Scale-dependent effects : Pilot small-scale reactions (e.g., <1 mmol) to optimize before scaling up. Industrial routes may require flow chemistry for consistency .

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